molecular formula C10H21NO2 B3243590 Ethyl 3-amino-5,5-dimethylhexanoate CAS No. 158362-75-5

Ethyl 3-amino-5,5-dimethylhexanoate

Cat. No.: B3243590
CAS No.: 158362-75-5
M. Wt: 187.28 g/mol
InChI Key: BYCLFRCPJXXKDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-5,5-dimethylhexanoate is an organic compound with the molecular formula C10H21NO2. It is a derivative of hexanoic acid, featuring an amino group and an ethyl ester functional group. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Scientific Research Applications

Ethyl 3-amino-5,5-dimethylhexanoate is utilized in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: As a precursor for the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and intermediates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-5,5-dimethylhexanoate typically involves the esterification of 3-amino-5,5-dimethylhexanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified through distillation and crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5,5-dimethylhexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 3-amino-5,5-dimethylhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate biological pathways and influence cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-5,5-dimethylpentanoate
  • Ethyl 3-amino-5,5-dimethylheptanoate
  • Methyl 3-amino-5,5-dimethylhexanoate

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of an amino group and an ethyl ester group allows for versatile reactivity and application in various fields .

Properties

IUPAC Name

ethyl 3-amino-5,5-dimethylhexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-5-13-9(12)6-8(11)7-10(2,3)4/h8H,5-7,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCLFRCPJXXKDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-amino-5,5-dimethylhexanoate
Reactant of Route 2
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Ethyl 3-amino-5,5-dimethylhexanoate
Reactant of Route 3
Ethyl 3-amino-5,5-dimethylhexanoate
Reactant of Route 4
Ethyl 3-amino-5,5-dimethylhexanoate
Reactant of Route 5
Ethyl 3-amino-5,5-dimethylhexanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-amino-5,5-dimethylhexanoate

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